molecular formula C31H46O3 B12414451 Vitamin K1 2,3-epoxide-d7

Vitamin K1 2,3-epoxide-d7

Cat. No.: B12414451
M. Wt: 473.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-VKXGTQFMSA-N
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Description

Vitamin K1 2,3-epoxide-d7 is a deuterated form of Vitamin K1 2,3-epoxide, a derivative of Vitamin K1. This compound is a fat-soluble vitamin produced by plants and is essential for blood coagulation. The deuterated form, this compound, is used primarily in scientific research to study the metabolism and function of Vitamin K1 and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 2,3-epoxide-d7 involves the deuteration of Vitamin K1 2,3-epoxide. The process typically includes the following steps:

    Deuteration of Vitamin K1: This involves the replacement of hydrogen atoms in Vitamin K1 with deuterium atoms.

    Epoxidation: The deuterated Vitamin K1 is then subjected to epoxidation to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced epoxidation techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1 2,3-epoxide-d7 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to Vitamin K1 quinone.

    Reduction: Conversion back to Vitamin K1.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the specific substitution reaction.

Major Products:

Scientific Research Applications

Vitamin K1 2,3-epoxide-d7 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Mechanism of Action

Vitamin K1 2,3-epoxide-d7 exerts its effects through its role in the Vitamin K cycle. The compound is converted to Vitamin K1 quinone by the enzyme Vitamin K1 2,3-epoxide reductase. This conversion is essential for the activation of Vitamin K-dependent proteins involved in blood coagulation. The molecular targets include the γ-glutamyl carboxylase enzyme, which modifies specific proteins to their active forms .

Comparison with Similar Compounds

    Vitamin K1 (Phylloquinone): The parent compound of Vitamin K1 2,3-epoxide-d7.

    Vitamin K1 2,3-epoxide: The non-deuterated form.

    Vitamin K2 (Menaquinone): Another form of Vitamin K with a different side chain structure.

    Vitamin K3 (Menadione): A synthetic form of Vitamin K.

Comparison: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis. This uniqueness sets it apart from other similar compounds, which do not have the same isotopic labeling .

Biological Activity

Vitamin K1 2,3-epoxide-d7 is a stable isotope-labeled derivative of vitamin K1, primarily involved in the vitamin K cycle critical for post-translational modifications of proteins essential for blood coagulation. This article explores its biological activity, mechanisms of action, and implications in health and disease through a synthesis of recent research findings.

Overview of this compound

Vitamin K1 (phylloquinone) undergoes a series of transformations in the body, one of which includes the formation of vitamin K1 2,3-epoxide. This compound is generated when vitamin K is utilized as a cofactor in the carboxylation of glutamic acid residues on vitamin K-dependent proteins (VKDPs). The enzyme vitamin K epoxide reductase (VKOR) plays a crucial role in recycling vitamin K1 2,3-epoxide back to its active form, thereby maintaining the necessary levels for physiological functions such as coagulation and bone metabolism .

The biological activity of this compound is closely tied to its interaction with VKORC1 and VKORC1L1 enzymes. These enzymes catalyze the reduction of vitamin K epoxides back to their hydroquinone forms, which are then utilized in the carboxylation reactions necessary for activating clotting factors II, VII, IX, and X. The inhibition of VKOR by anticoagulants such as warfarin leads to an accumulation of vitamin K epoxide derivatives in circulation, which can serve as biomarkers for monitoring anticoagulation therapy .

Table 1: Enzymatic Activity and Kinetics

EnzymeSubstrateMaximal Velocity (nmol·mg⁻¹·hr⁻¹)Affinity (Km)
VKORC1Vitamin K1 2,3-epoxide2.57-
VKORC1Vitamin K2 2,3-epoxide13.46-
VKORC1L1Vitamin K1 2,3-epoxide-Lower than VKORC1
VKORC1L1Vitamin K2 2,3-epoxide-Lower than VKORC1

Antioxidant Role

Recent studies have highlighted the role of VKORC1L1 in mediating intracellular antioxidant functions through vitamin K. The presence of vitamin K reduces oxidative stress by mitigating reactive oxygen species (ROS) levels in cells. Cells expressing higher levels of VKORC1L1 show enhanced survival rates under oxidative stress conditions due to better management of ROS .

Case Study: Warfarin Interaction

A study examining the effects of warfarin on vitamin K metabolism revealed that low doses lead to significant increases in serum levels of vitamin K1 2,3-epoxide. This accumulation correlates with prolonged prothrombin time and reduced activity of clotting factors II, VII, IX, and X. The findings suggest that monitoring levels of vitamin K epoxides can provide insights into the effectiveness and safety of anticoagulant therapy .

Clinical Relevance

The clinical significance of this compound extends beyond coagulation disorders. Its role in bone health is underscored by studies linking adequate vitamin K levels with improved bone density and reduced fracture risk. Moreover, understanding the metabolism and biological activity of this compound can inform dietary recommendations and therapeutic strategies for conditions associated with vitamin K deficiency .

Properties

Molecular Formula

C31H46O3

Molecular Weight

473.7 g/mol

IUPAC Name

3,4,5,6-tetradeuterio-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D

InChI Key

KUTXFBIHPWIDJQ-VKXGTQFMSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H]

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Origin of Product

United States

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